![molecular formula C11H12F3N3O B2617000 Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone CAS No. 2415585-76-9](/img/structure/B2617000.png)
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone, also known as TFMPM, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. TFMPM is a synthetic compound that belongs to the class of piperidine derivatives. It has a unique chemical structure that makes it a promising candidate for various scientific studies.
Wirkmechanismus
The mechanism of action of Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has been found to inhibit the activity of the proteasome, which is a complex protein complex that plays a crucial role in the degradation of proteins in cells.
Biochemical and Physiological Effects:
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. Additionally, it has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf-life. However, one of the limitations of using Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for research on Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone. One potential direction is to further investigate its antiviral properties and its potential use in the treatment of viral infections. Another direction is to explore its potential use as a molecular probe for imaging studies. Additionally, there is a need for further studies to understand the mechanism of action of Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone and its potential use in the treatment of cancer and other diseases.
In conclusion, Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone is a promising synthetic compound that has potential applications in various scientific fields. Its unique chemical structure and properties make it a valuable candidate for further research. Future studies on Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone may lead to the development of new drugs and imaging probes for various diseases.
Synthesemethoden
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using a simple and efficient method. One of the most common methods involves the reaction between 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid and trifluoromethyl ketone. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using standard methods.
Wissenschaftliche Forschungsanwendungen
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone is in the field of medicinal chemistry. It has been found to have potent antiviral and anticancer properties. Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has also been studied for its potential use as a molecular probe for imaging studies.
Eigenschaften
IUPAC Name |
pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-2-6-17(7-3-8)10(18)9-15-4-1-5-16-9/h1,4-5,8H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRPRUBVEUZJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2616923.png)
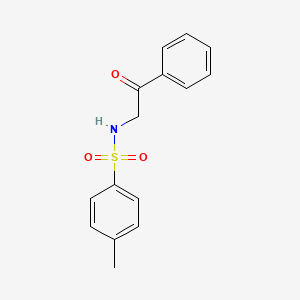
![7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B2616926.png)
![Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2616927.png)
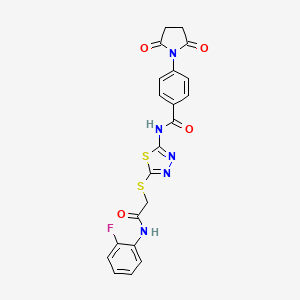
![8-(4-Methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2616930.png)
![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)
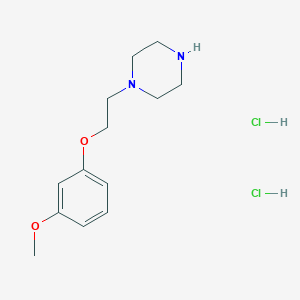
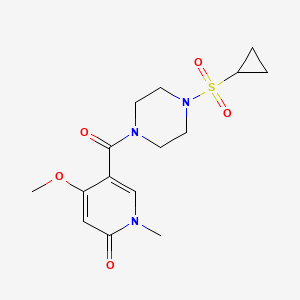
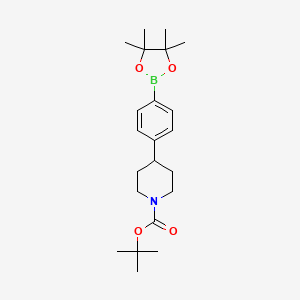
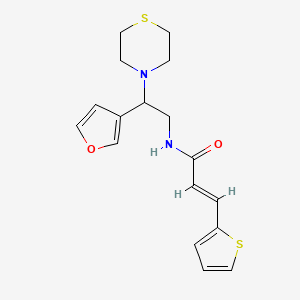
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)